Pagoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pagoside is a phenolic glycoside found in various medicinal plants, most notably in the roots of Harpagophytum procumbens, commonly known as Devil’s Claw . This plant has been traditionally used for its anti-inflammatory and analgesic properties .

Synthesis Analysis

The synthesis of Pagoside typically involves the enzymatic glycosylation of cinnamic acid with a glucose moiety. This process occurs within the plant itself and contributes to the compound’s bioactivity .

Molecular Structure Analysis

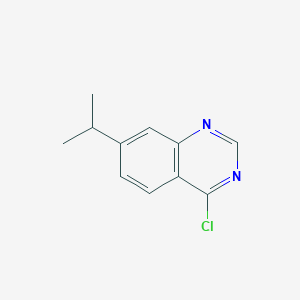

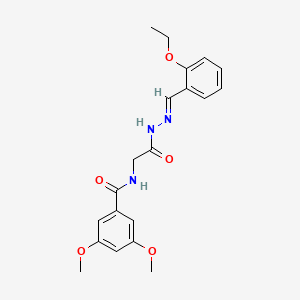

The molecular structure of Pagoside consists of a cinnamic acid core attached to a glucose molecule via a glycosidic bond. The chemical formula is C20H30O10. The compound’s structure plays a crucial role in its pharmacological effects .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Gastroprotective Effects

Pagoside, specifically in the form of Patchouli alcohol (PA), demonstrates significant gastroprotective effects. In studies, PA has shown efficacy in reducing ulcer areas induced by various stressors in rats. Its mechanism includes the promotion of gastric prostaglandin E2 levels, upregulation of cyclooxygenase-1 and -2 expressions, and enhancement of gastric blood flow and mucus production. PA's gastroprotective action is also linked to its antioxidant and anti-inflammatory properties, making it a promising candidate for treating gastric ulcers (Zheng et al., 2014).

Anti-Inflammatory Activity

PA, isolated from Pogostemonis Herba, has been observed to possess potent anti-inflammatory activity in animal models. It effectively inhibits ear edema in mice and paw edema in rats, besides decreasing the production of inflammatory mediators such as TNF-α, IL-1β, and PGE₂. This anti-inflammatory effect is partly mediated by down-regulating mRNA expression of various inflammatory markers (Li et al., 2011).

Anticancer Potential

In the context of gastric cancer, PA exhibits notable anticancer effects. Network pharmacological analysis has identified multiple potential targets for PA in the treatment of gastric cancer, particularly implicating the MAPK and PI3K/AKT signaling pathways. Experimental verification also confirms PA's ability to inhibit gastric cancer cell proliferation, migration, and invasion, suggesting its potential as a therapeutic agent for gastric cancer (Song et al., 2021).

Antibacterial Activity

PA has been shown to have selective antibacterial activity against Helicobacter pylori. Its effectiveness exceeds that of traditional antibiotics like amoxicillin, indicating its potential as a treatment option for H. pylori infections. This activity is believed to be partly due to PA's inhibitory effect on urease, an enzyme crucial for H. pylori's survival in the stomach (Yu et al., 2015).

Potential in Genome Editing

While not directly related to Pagoside, it's worth noting that Argonaute proteins (pAgos), which share a thematic connection to PA in terms of molecular biology, have been identified as potential tools for genome editing. Their diversity in prokaryotic organisms and ability to mediate host defense against invading nucleic acids offer prospects for their application in genetic engineering (Hegge et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(5E)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyl-5-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]cyclopentene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c1-12-10-16(34-18(27)7-4-13-2-5-14(26)6-3-13)15(19(12)23(31)32)8-9-33-24-22(30)21(29)20(28)17(11-25)35-24/h2-8,16-17,20-22,24-26,28-30H,9-11H2,1H3,(H,31,32)/b7-4+,15-8-/t16?,17-,20-,21+,22-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJNLOVRAFQEQH-VUIINJGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CCOC2C(C(C(C(O2)CO)O)O)O)C(C1)OC(=O)C=CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(C1)OC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pagoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)